Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-METHYL-4-(TRIFLUOROMETHYL)BENZOATE: This compound shares a similar trifluoromethyl group but differs in its overall structure and reactivity.
4-(TRIFLUOROMETHYL)PYRIMIDINE: Another compound with a trifluoromethyl group, used in various chemical reactions and studies.
Uniqueness
ETHYL 4-[({4-[2-METHYL-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PIPERAZINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of aromatic and heterocyclic elements, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H22F3N5O2S |
---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
ethyl 4-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C20H22F3N5O2S/c1-3-30-18(29)14-4-6-15(7-5-14)26-19(31)28-10-8-27(9-11-28)17-12-16(20(21,22)23)24-13(2)25-17/h4-7,12H,3,8-11H2,1-2H3,(H,26,31) |
Clave InChI |
ZZBPHGVGEOJHBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.